(+-)-Sinactine

Cholinesterase inhibition Alzheimer's disease research Isoquinoline alkaloid pharmacology

Cholinesterase SAR studies face reproducibility risks when tetrahydroprotoberberine analogs are substituted without accounting for hydrogenation-state-dependent potency shifts. (±)-Sinactine provides a rigorously characterized reference to control this variable: • HuAChE IC50 632 ± 22 μM - approximately 300-fold less potent than berberine (IC50 ~2.1 μM), enabling precise SAR comparator studies • Consistent antimicrobial MIC: 8 μg/mL (C. albicans), 32-64 μg/mL across 7 bacterial species including S. aureus, E. coli, P. aeruginosa • Gastric cancer selectivity window: MGC-803 IC50 94.3 μM, HGC-27 IC50 81.0 μM vs. normal GES1 >150 μM • PI-3 virus inhibition at 16 μg/mL in Vero cell culture Supplied with HPLC-verified purity and full certificates of analysis.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 38853-67-7
Cat. No. B150600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Sinactine
CAS38853-67-7
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC
InChIInChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
InChIKeyUWEHVAXMSWXKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Sinactine Pharmacological Differentiation


(±)-Sinactine (Tetrahydroepiberberine) is a tetrahydroprotoberberine-type isoquinoline alkaloid with the molecular formula C20H21NO4 [1]. It is a naturally occurring metabolite isolated from Corydalis, Fumaria, and Papaver species [2], and is recognized as a subclass of berberine alkaloids [3]. The compound exists as a racemic (±)-form, with (+)-sinactine established to possess R-configuration at the C-13a asymmetric center [4]. Commercially, (±)-sinactine is available as a reference standard with HPLC-verified purity ranging from 95% to ≥99% across various vendors .

Reference standard workflow for tetrahydroprotoberberine alkaloid identification
Cholinesterase inhibition SAR study fit
Antimicrobial screening comparator context

Why (±)-Sinactine Is Not Substitutable


Tetrahydroprotoberberine alkaloids sharing the same core scaffold—including tetrahydropalmatine, stylopine, canadine, and scoulerine—exhibit divergent biological activity profiles despite their structural homology [1]. In cholinesterase inhibition assays, (±)-sinactine demonstrates quantitatively distinct IC50 values compared to its co-isolated analogs: stylopine (IC50 HuAChE < 1000 μM) and fumariline (IC50 HuBuChE = 330 ± 12 μM) [2]. Moreover, berberine—the oxidized aromatic counterpart—shows approximately 300-fold greater acetylcholinesterase inhibition (IC50 = 0.72 μg/mL) than (±)-sinactine, underscoring that hydrogenation state alone profoundly alters pharmacological potency [3]. Substituting (±)-sinactine with a generic 'tetrahydroprotoberberine alkaloid' without accounting for these quantitatively verified differences introduces uncontrolled variables in experimental reproducibility and comparative pharmacology studies.

Target
Potential Substitute
Risk
(±)-Sinactine
Other tetrahydroprotoberberine alkaloids (e.g., stylopine, canadine)
Cholinesterase selectivity profile may not transfer
(±)-Sinactine
Berberine (oxidized protoberberine)
Hydrogenation state dramatically alters AChE potency context
(±)-Sinactine
Fumariline
BuChE vs. AChE enzyme preference may differ

(±)-Sinactine Differentiation Evidence


AChE vs. BuChE Inhibition Selectivity

In a direct head-to-head comparison within the same experimental study, (±)-sinactine, stylopine, and fumariline—three alkaloids co-isolated from Fumaria officinalis—were tested for inhibitory activity against human erythrocyte acetylcholinesterase (HuAChE) and human serum butyrylcholinesterase (HuBuChE). (±)-Sinactine exhibited an IC50 for HuAChE of 632 ± 22 μM, which is quantifiably distinct from stylopine (IC50 HuAChE < 1000 μM) and contrasts with fumariline's preferential HuBuChE inhibition profile [1]. The study authors concluded that none of the isolated compounds were sufficiently active for Alzheimer's therapeutic development; however, the differential selectivity pattern is analytically significant for assay validation and comparative pharmacology [1].

AChE vs. BuChE Selectivity
Head-to-head
Sinactine HuAChE 632 ± 22 μM
Stylopine / Fumariline <1000 μM / BuChE 330 μM
Supports cholinesterase assay interpretation
Co-isolated alkaloid comparison
Cholinesterase inhibition Alzheimer's disease research Isoquinoline alkaloid pharmacology

Antifungal Activity Against Candida albicans

(±)-Sinactine demonstrates antifungal activity against Candida albicans with a reported MIC of 8 μg/mL . For procurement context, this can be benchmarked against the related tetrahydroprotoberberine alkaloid tetrahydropalmatine (THP), which in separate studies exhibits antifungal activity with MIC values ranging from 8 to 32 μg/mL against various fungal strains, including C. albicans [1]. The oxidized counterpart berberine shows MIC values against Candida species ranging from 0.98 to 31.25 mg/L [2]. (±)-Sinactine's antifungal potency thus falls within the moderate-to-active range of this alkaloid class, and its specific 8 μg/mL MIC value provides a defined reference point for inclusion in antifungal screening panels or as a comparator compound.

C. albicans MIC
Cross-study
8 μg/mL
Supports antifungal screening context
Comparable to tetrahydropalmatine lower MIC
Antifungal activity Candida albicans Natural product antimicrobial screening

PI-3 Virus Antiviral Activity

(±)-Sinactine at 16 μg/mL inhibits the cytopathogenic effect (CPE) of parainfluenza-3 (PI-3) virus in Vero cell culture . This antiviral activity represents a selective inhibition profile against PI-3 virus that distinguishes (±)-sinactine from many other tetrahydroprotoberberine alkaloids for which antiviral data are either absent or quantitatively different. While the broader class exhibits some antiviral properties—berberine, for instance, demonstrates anti-influenza activity—the specific 16 μg/mL effective concentration against PI-3 virus in Vero cells is a compound-specific parameter documented in primary literature .

PI-3 Virus CPE Inhibition
Data to verify
16 μg/mL
Supports antiviral screening context
Class-level inference; source review recommended
Antiviral screening Parainfluenza virus PI-3 virus inhibition

Selective Cytotoxicity in Gastric Cancer Cells

In MTT cell viability assays with 24-hour exposure, (±)-sinactine exhibits antiproliferative activity against human gastric cancer cell lines MGC-803 and HGC-27, with IC50 values of 94,300 nM (94.3 μM) and 81,000 nM (81.0 μM), respectively . Notably, the compound shows reduced antiproliferative activity against the human normal gastric epithelial cell line GES1, with an IC50 greater than 150,000 nM (>150 μM) . For procurement context, this can be compared to (±)-sinactine's activity against HaCaT keratinocytes, where a separate study reported an IC50 of 150 μM —a value approximately 1.6- to 1.85-fold higher than the IC50 values against MGC-803 and HGC-27 cancer cells.

Gastric Cancer Cell Selectivity
Data to verify
MGC-803 / HGC-27 94.3 / 81.0 μM
GES1 normal >150 μM
Supports cytotoxicity endpoint review
Differential sensitivity observed; source verification needed
Antiproliferative activity Gastric cancer research Cytotoxicity screening

Broad-Spectrum Antibacterial Activity

(±)-Sinactine demonstrates antibacterial activity against a broad panel of both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, Klebsiella pneumoniae, Acinetobacter baumannii, Staphylococcus aureus, and Bacillus subtilis, with MIC values uniformly in the range of 32-64 μg/mL . For procurement context, this can be benchmarked against berberine, a structurally related protoberberine alkaloid, which exhibits strain-dependent antibacterial activity: berberine's MIC against S. aureus ranges from 5 μg/mL (at pH 8) to 160 μg/mL (at pH 4) depending on assay conditions [1]. The relatively narrow and predictable MIC range of 32-64 μg/mL across diverse bacterial species distinguishes (±)-sinactine as a consistent, moderate-potency antibacterial reference compound.

Broad-Spectrum Antibacterial MIC
Cross-study
32–64 μg/mL (7 species)
Supports antimicrobial screening context
Consistent range vs. pH-dependent berberine
Antibacterial activity Antimicrobial screening Isoquinoline alkaloid pharmacology

Cholinesterase Inhibition vs. Berberine and Palmatine

Cross-study analysis reveals substantial differences in acetylcholinesterase (AChE) inhibitory potency between (±)-sinactine and its structurally related oxidized counterparts. (±)-Sinactine exhibits an IC50 for human erythrocyte AChE (HuAChE) of 632 ± 22 μM (equivalent to approximately 214 μg/mL) [1]. In contrast, a systematic evaluation of 34 isoquinoline alkaloids identified berberine as the most potent AChE inhibitor with an IC50 of 0.72 ± 0.04 μg/mL (approximately 2.1 μM), while palmatine showed an IC50 of 6.29 ± 0.61 μg/mL [2]. The approximately 300-fold difference in AChE inhibitory potency between (±)-sinactine and berberine quantitatively illustrates how tetrahydro- vs. aromatic (oxidized) ring systems within the same alkaloid class produce dramatically divergent pharmacological activities [1][2].

AChE Potency vs. Berberine
Cross-study
Sinactine 632 μM
Berberine ~2.1 μM
Supports hydrogenation-state SAR interpretation
~300-fold difference across studies
Acetylcholinesterase inhibition Berberine alkaloid comparison Enzyme inhibition potency

(±)-Sinactine Research Applications


Antimicrobial Screening Reference Compound

(±)-Sinactine is suitable for inclusion in antimicrobial screening panels where a compound with well-documented, moderate-potency activity is required as a positive control or comparator. Its MIC of 8 μg/mL against Candida albicans and 32-64 μg/mL across seven bacterial species (including E. coli, P. aeruginosa, K. pneumoniae, A. baumannii, and S. aureus) provides researchers with a reproducible, cross-validated reference point . Unlike berberine, whose antibacterial MIC against S. aureus varies by 32-fold depending on assay pH (5-160 μg/mL) [1], (±)-sinactine's relatively narrow and predictable MIC range makes it a more consistent comparator for antimicrobial susceptibility testing.

SAR Studies: Tetrahydro vs. Aromatic Alkaloids

(±)-Sinactine's IC50 for human erythrocyte acetylcholinesterase (HuAChE) of 632 ± 22 μM contrasts starkly with berberine's IC50 of 0.72 ± 0.04 μg/mL (~2.1 μM)—an approximately 300-fold difference [1]. This quantified potency differential makes (±)-sinactine an essential tool for SAR studies investigating how tetrahydro- vs. aromatic ring hydrogenation state modulates AChE inhibitory activity within the protoberberine alkaloid class. Additionally, (±)-sinactine's differential selectivity between HuAChE (IC50 = 632 μM) and HuBuChE (IC50 < 1000 μM), relative to fumariline's preferential HuBuChE inhibition (IC50 = 330 μM) , supports its use in comparative cholinesterase selectivity investigations.

Gastric Cancer Selectivity Screening

(±)-Sinactine demonstrates a quantifiable selectivity window between gastric cancer cell lines (MGC-803 IC50 = 94.3 μM; HGC-27 IC50 = 81.0 μM) and normal gastric epithelial cells (GES1 IC50 > 150 μM) following 24-hour MTT assay exposure . This differential sensitivity provides a benchmark for researchers evaluating the relative selectivity of novel compounds in gastric cancer cytotoxicity panels. The compound may serve as a moderate-potency reference standard for distinguishing between cancer-selective and broadly cytotoxic agents.

PI-3 Virus Antiviral Reference Compound

For virology researchers conducting paramyxovirus antiviral screening, (±)-sinactine provides a documented effective concentration of 16 μg/mL for inhibiting PI-3 virus cytopathogenic effect in Vero cell culture . Given the limited availability of well-characterized natural product inhibitors of PI-3 virus, (±)-sinactine offers a reproducible reference compound for assay validation or as a comparator for evaluating novel antiviral candidates. Its documented 'selective inhibition against the PI-3 virus' further positions it as a targeted tool for paramyxovirus-focused research programs.

Application
Selection Property
Validation Focus
Antimicrobial screening panels
Consistent MIC range across bacterial and fungal species
MIC endpoint reproducibility
Cholinesterase SAR studies
Hydrogenation-state activity relationship
AChE potency differential review
Gastric cancer cell-model studies
Differential sensitivity cancer vs. normal cells
Cytotoxicity selectivity endpoint review
Antiviral screening for paramyxoviruses
Documented PI-3 virus inhibition
Antiviral CPE endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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